molecular formula C18H17ClN4O4S B2698360 N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 899984-61-3

N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2698360
M. Wt: 420.87
InChI Key: GUUAICOCLGVIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O4S and its molecular weight is 420.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide and its derivatives are synthesized for various scientific purposes. For instance, derivatives of this compound have been synthesized and assessed for anti-inflammatory activity. Compounds like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory properties (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

Novel coordination complexes of pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L2), have been synthesized. These complexes demonstrated significant antioxidant activity in vitro, contributing to research in areas of oxidative stress and potential therapeutic applications (Chkirate et al., 2019).

Crystal Structure and Computational Studies

Compounds structurally related to N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide have been synthesized and characterized using crystallography. These studies provide insights into the molecular structures and interactions, aiding in the understanding of their physical and chemical properties. For example, 1-acetyl-1H-benzimidazolo-2(3H)-one and related compounds have been synthesized and analyzed, contributing to the field of material sciences and drug development (Sebhaoui et al., 2020).

Antimicrobial and Antioxidant Applications

Derivatives of N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide have shown promise in antimicrobial and antioxidant applications. For instance, novel 1,2,3-triazolyl pyrazole derivatives have been synthesized and demonstrated potent antimicrobial and antioxidant activities. These findings are significant for pharmaceutical research and development of new therapeutic agents (Bhat et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S/c1-11-3-4-12(5-14(11)19)21-17(25)8-27-16-7-26-13(6-15(16)24)9-28-18-22-20-10-23(18)2/h3-7,10H,8-9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUAICOCLGVIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

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